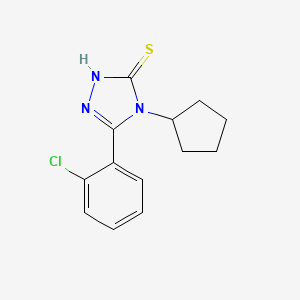![molecular formula C22H22N4O B2556169 1-(3'-メチル-1'-フェニル-5-(p-トリル)-3,4-ジヒドロ-1'H,2H-[3,4'-ビピラゾール]-2-イル)エタノン CAS No. 956770-32-4](/img/structure/B2556169.png)
1-(3'-メチル-1'-フェニル-5-(p-トリル)-3,4-ジヒドロ-1'H,2H-[3,4'-ビピラゾール]-2-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a useful research compound. Its molecular formula is C22H22N4O and its molecular weight is 358.445. The purity is usually 95%.
BenchChem offers high-quality 1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化特性
1-(3’-メチル-1’-フェニル-5-(p-トリル)-3,4-ジヒドロ-1’H,2H-[3,4’-ビピラゾール]-2-イル)エタノンは抗酸化作用を示します。抗酸化物質は、細胞に酸化ストレスと損傷を引き起こす可能性のある有害なフリーラジカルを中和する上で重要な役割を果たします。 研究者は、神経変性疾患や心血管疾患など、酸化ストレスに関連する状態に対する治療薬としての可能性を探求してきました .
脳卒中回復
この化合物は、脳卒中回復における役割について調査されています。エダラボンという商品名で知られており、脳卒中後のリハビリテーションを支援するために静脈内投与されます。 エダラボンは、酸化損傷と炎症を軽減し、脳卒中患者の神経学的転帰を改善する可能性があります .
筋萎縮性側索硬化症(ALS)治療
エダラボンは、筋萎縮性側索硬化症(ALS)の治療にも承認されています。ALSは、運動ニューロンに影響を与える進行性の神経変性疾患です。 エダラボンは酸化ストレスを軽減することにより、ALS患者の病気の進行を遅らせ、生活の質を高める可能性があります .
複素環合成
この化合物に存在するピラゾロン環は、複素環合成における構成要素として機能します。研究者は、さまざまな薬理学的特性を持つより複雑な分子を構築するための使用を探求してきました。 ピラゾロンのいくつかの誘導体は、抗がん剤、抗けいれん剤、抗炎症剤、抗ウイルス剤の活性を示しています .
医薬品中間体
1-(3’-メチル-1’-フェニル-5-(p-トリル)-3,4-ジヒドロ-1’H,2H-[3,4’-ビピラゾール]-2-イル)エタノンは、さまざまな医薬品を調製するための重要な中間体です。 その合成は広く調査されており、医薬品開発において役割を果たしています .
分析化学
研究者は、この化合物を単糖を誘導体化する試薬として使用してきました。これは、生物試料など、複雑な媒体中の炭水化物の分析に役立ちます。 この化合物の標識特性は、クロマトグラフィーや質量分析法による研究において貴重なものです .
要約すると、この化合物の多様な用途には、脳卒中回復、ALS治療、抗酸化療法、複素環合成、分析化学が含まれます。 その独特の構造と薬理学的特性は、複数の分野にわたる科学的な探求を刺激し続けています . さらに詳しい情報が必要な場合や、ご質問がありましたら、お気軽にお問い合わせください! 😊
特性
IUPAC Name |
1-[5-(4-methylphenyl)-3-(3-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-9-11-18(12-10-15)21-13-22(26(24-21)17(3)27)20-14-25(23-16(20)2)19-7-5-4-6-8-19/h4-12,14,22H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNHEDGZXSDURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C)C4=CC=CC=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2556094.png)
![1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2556095.png)
![4-Bromofuro[3,2-c]pyridine](/img/structure/B2556096.png)
![3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2556097.png)
![2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2556099.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2556101.png)
![N-(4-ethoxyphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2556103.png)
![3-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2556104.png)
![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-fluorophenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2556105.png)
![4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2556106.png)

![2-(4-methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2556109.png)
